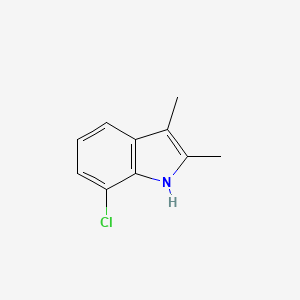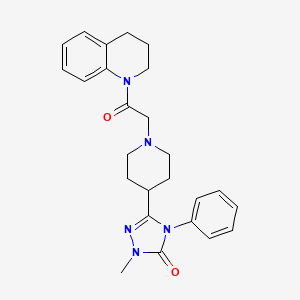
3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered significant attention in the scientific community
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The first step often includes the formation of the 3,4-dihydroquinolin-1(2H)-yl group through cyclization reactions. Following this, the introduction of the piperidine moiety is achieved through nucleophilic substitution reactions. The final steps involve the formation of the triazole ring, which can be accomplished via azide-alkyne cycloaddition reactions, and the addition of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated synthesis reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and pH, which are critical for optimizing yield and purity. The use of catalysts and solvents is carefully selected to enhance reaction rates and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline and piperidine moieties, leading to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions are also common, especially at the triazole ring, leading to the formation of corresponding amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, facilitating the modification of the phenyl group and other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild to moderate conditions.
Substitution: Halogens and other electrophilic species are used for electrophilic substitution, while nucleophilic species such as amines and alcohols are used for nucleophilic substitution.
Major Products
The major products from these reactions often include various derivatives with modified functional groups, which can further enhance the compound's chemical and biological properties.
科学研究应用
This compound has a wide array of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The quinoline and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may facilitate membrane permeability, enhancing the compound's bioavailability. These interactions can lead to a range of biological effects, making this compound a valuable tool in drug discovery and development.
相似化合物的比较
Compared to similar compounds, 3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups:
Quinolines: Known for their anti-malarial and anti-inflammatory properties.
Piperidines: Commonly used in the development of central nervous system agents.
Triazoles: Often utilized in antifungal and antiviral agents.
Phenyl Groups: Provide stability and hydrophobic interactions in molecular structures.
This compound's unique structure integrates these properties, offering potential advantages in terms of efficacy and versatility in various scientific and industrial applications. Similar compounds include:
Quinoline-based compounds: Such as chloroquine and quinine.
Piperidine-based compounds: Like piperidine itself and donepezil.
Triazole-based compounds: Such as fluconazole and other azole drugs.
属性
IUPAC Name |
5-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-27-25(32)30(21-10-3-2-4-11-21)24(26-27)20-13-16-28(17-14-20)18-23(31)29-15-7-9-19-8-5-6-12-22(19)29/h2-6,8,10-12,20H,7,9,13-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCZJAQWSFSVQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)
![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)

![Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2361175.png)
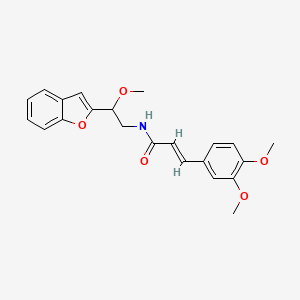
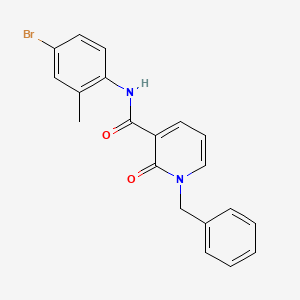
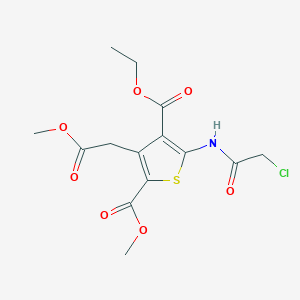
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)
![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)
